

Boc-D-Asp(OBzl)-OH CAS number 51186-58-4 information

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Compound of Interest

Compound Name: Boc-D-Asp(OBzl)-OH

Cat. No.: B558559

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Technical Guide: Boc-D-Asp(OBzl)-OH

CAS Number: 51186-58-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Boc-D-Asp(OBzI)-OH**, a crucial building block in peptide synthesis and drug development. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and application, and characteristic analytical data.

Chemical and Physical Properties

Boc-D-Asp(OBzI)-OH, also known as N- α -(tert-Butoxycarbonyl)-D-aspartic acid β-benzyl ester, is a derivative of the amino acid D-aspartic acid. The tert-butoxycarbonyl (Boc) group protects the α -amino group, while the benzyl (BzI) group protects the β-carboxyl group, leaving the α -carboxyl group free for peptide coupling reactions. This strategic protection makes it a valuable reagent in solid-phase peptide synthesis (SPPS).

Table 1: Chemical and Physical Properties of Boc-D-Asp(OBzl)-OH



Property	Value
CAS Number	51186-58-4
Molecular Formula	C16H21NO6[1]
Molecular Weight	323.34 g/mol [1]
Appearance	White to off-white powder[1]
Purity	≥98.0% (HPLC)
Boiling Point	508.1 °C at 760 mmHg
Flash Point	261.1 °C
Density	1.219 g/cm ³
Storage Temperature	0-5°C

Experimental Protocols Synthesis of Boc-D-Asp(OBzl)-OH

The following is a representative protocol for the synthesis of **Boc-D-Asp(OBzl)-OH**.

Materials:

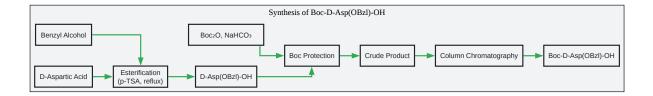
- · D-Aspartic acid
- Benzyl alcohol
- Di-tert-butyl dicarbonate (Boc₂O)
- 4-Dimethylaminopyridine (DMAP)
- Dicyclohexylcarbodiimide (DCC)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)



- Hexane
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- Esterification of D-Aspartic Acid: To a solution of D-aspartic acid (1 equiv.) in benzyl alcohol
 (excess), add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
 Heat the mixture under reflux with a Dean-Stark apparatus to remove water. Monitor the
 reaction by TLC. Once complete, cool the reaction mixture and remove the excess benzyl
 alcohol under reduced pressure.
- Protection of the Amino Group: Dissolve the crude D-aspartic acid benzyl ester in a mixture of dioxane and water. Add di-tert-butyl dicarbonate (1.1 equiv.) and sodium bicarbonate (2.5 equiv.). Stir the mixture at room temperature overnight.
- Work-up and Purification: Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield Boc-D-Asp(OBzl)-OH as a white solid.





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Caption: Synthesis workflow for Boc-D-Asp(OBzI)-OH.

Boc Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Asp(OBzl)-OH

This protocol outlines the incorporation of a **Boc-D-Asp(OBzI)-OH** residue into a peptide chain on a solid support (e.g., Merrifield resin).

Materials:

- Merrifield resin (pre-loaded with the C-terminal amino acid)
- Boc-D-Asp(OBzl)-OH
- N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent
- 1-Hydroxybenzotriazole (HOBt)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIEA)
- Dimethylformamide (DMF)
- Piperidine (for Fmoc deprotection if applicable in a hybrid strategy)

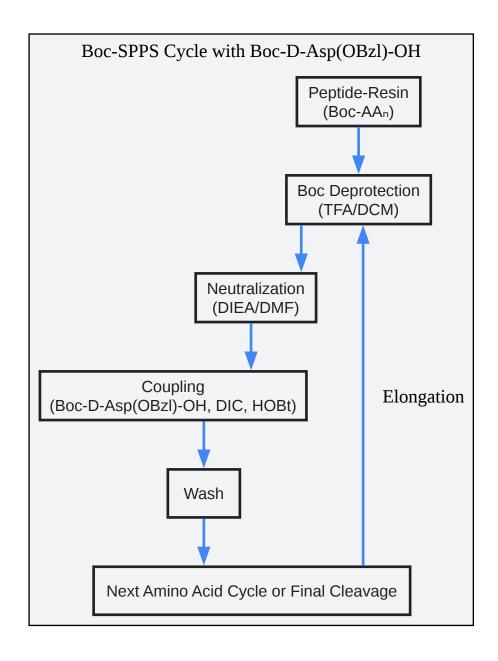
Procedure:

- Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
- Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating with a solution of 25-50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM, isopropanol, and DMF.



- Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of DIEA in DMF. Wash the resin again with DMF.
- Coupling of Boc-D-Asp(OBzI)-OH:
 - Pre-activate Boc-D-Asp(OBzl)-OH (3 equiv.) with DIC (3 equiv.) and HOBt (3 equiv.) in DMF for 10-15 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate the reaction mixture for 2-4 hours at room temperature.
 - Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
- Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
- Washing: Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
- Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
- Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from the aspartic acid residue) using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).





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Caption: General workflow for a Boc-SPPS cycle.

Analytical Data Spectroscopic Data

Table 2: Spectroscopic Data for Boc-D-Asp(OBzI)-OH



Technique	Data
¹H NMR (CDCl₃, 400 MHz), δ (ppm)	7.35 (m, 5H, Ar-H), 5.15 (s, 2H, -CH ₂ -Ph), 5.05 (d, 1H, NH), 4.60 (m, 1H, α-CH), 2.90 (dd, 1H, β-CH ₂), 2.75 (dd, 1H, β-CH ₂), 1.45 (s, 9H, C(CH ₃) ₃)
¹³ C NMR (CDCl ₃ , 100 MHz), δ (ppm)	175.5 (C=O, acid), 171.0 (C=O, ester), 155.8 (C=O, Boc), 135.5 (Ar-C), 128.6 (Ar-CH), 128.3 (Ar-CH), 80.2 (C(CH ₃) ₃), 66.8 (-CH ₂ -Ph), 50.5 (α-CH), 37.0 (β-CH ₂), 28.3 (C(CH ₃) ₃)
FT-IR (KBr), ν (cm ⁻¹)	3300-2500 (br, O-H stretch of carboxylic acid), 3350 (N-H stretch), 1735 (C=O stretch of ester), 1710 (C=O stretch of carboxylic acid), 1690 (C=O stretch of carbamate), 1520 (N-H bend), 1250, 1160 (C-O stretch)
Mass Spec. (ESI-MS)	m/z 324.1 [M+H]+, 346.1 [M+Na]+

Safety and Handling

Handle **Boc-D-Asp(OBzl)-OH** in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications

The primary application of **Boc-D-Asp(OBzl)-OH** is as a building block in the synthesis of peptides and peptidomimetics.[2] The incorporation of D-amino acids, such as D-aspartic acid, can increase the proteolytic stability of peptides, making them more suitable for therapeutic applications. The orthogonal protection strategy allows for selective deprotection and modification, enabling the synthesis of complex peptide structures. It is a key reagent in the development of peptide-based drugs and research tools.



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References

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